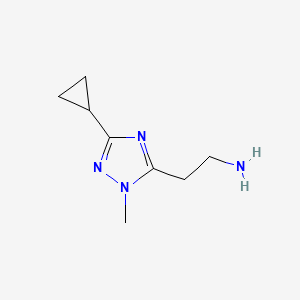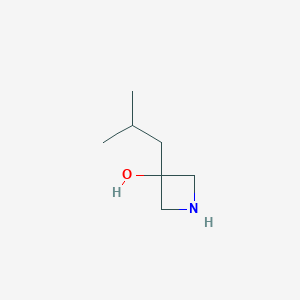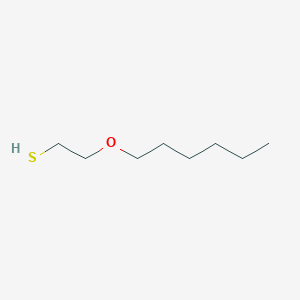
2-(Hexyloxy)ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexyloxy)ethane-1-thiol is an organic compound with the molecular formula C8H18OS. It is characterized by the presence of a thiol group (-SH) and a hexyloxy group (-O-C6H13) attached to an ethane backbone. This compound is known for its versatile nature and finds applications in various fields, including organic synthesis, materials science, and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
2-(Hexyloxy)ethane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-bromohexane with sodium hydrosulfide in the presence of a suitable solvent. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion acts as a nucleophile, displacing the bromide ion from 1-bromohexane to form the desired thiol .
Industrial Production Methods
In industrial settings, the preparation of thiols often involves the use of thiourea as a sulfur source. The reaction of thiourea with an alkyl halide, such as 1-bromohexane, forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed to yield the thiol product. This method is advantageous as it minimizes the formation of unwanted by-products .
化学反応の分析
Types of Reactions
2-(Hexyloxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents like zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Common Reagents and Conditions
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc, hydrochloric acid.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Thioethers (Sulfides): Formed from nucleophilic substitution reactions with alkyl halides.
科学的研究の応用
2-(Hexyloxy)ethane-1-thiol is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties.
Pharmaceutical Research: The compound is investigated for its potential therapeutic applications and as a precursor for drug development.
作用機序
The mechanism of action of 2-(Hexyloxy)ethane-1-thiol involves its thiol group, which can undergo oxidation and reduction reactions. The thiol group can form disulfide bonds, which are crucial in various biological processes. The compound’s reactivity is influenced by the polarizability of the sulfur atom, making it a strong nucleophile and an effective participant in substitution reactions .
類似化合物との比較
Similar Compounds
2-(Hexyloxy)ethanol: Similar in structure but contains a hydroxyl group (-OH) instead of a thiol group (-SH).
Ethanethiol: Contains a thiol group but lacks the hexyloxy group, making it less complex.
Uniqueness
2-(Hexyloxy)ethane-1-thiol is unique due to the presence of both a hexyloxy group and a thiol group, which imparts distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
特性
分子式 |
C8H18OS |
|---|---|
分子量 |
162.30 g/mol |
IUPAC名 |
2-hexoxyethanethiol |
InChI |
InChI=1S/C8H18OS/c1-2-3-4-5-6-9-7-8-10/h10H,2-8H2,1H3 |
InChIキー |
FPBRQEOVLDMJJP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


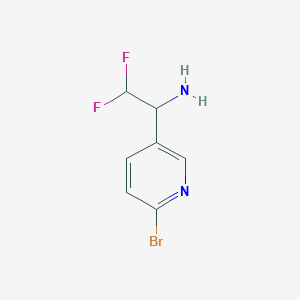
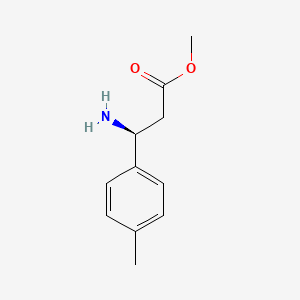
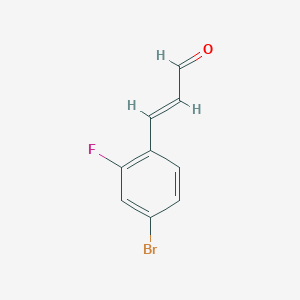
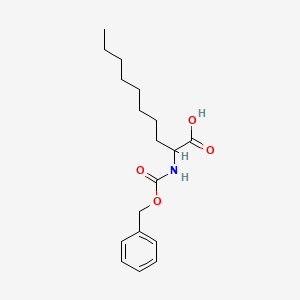
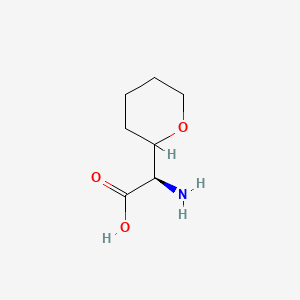
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
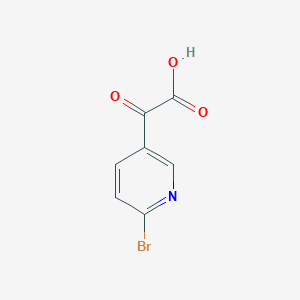
![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
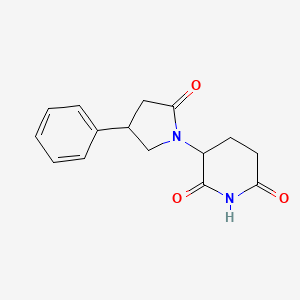
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
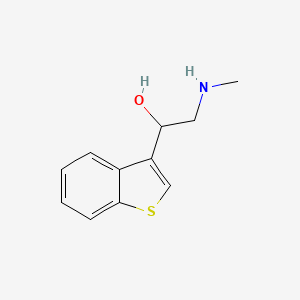
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
